![molecular formula C31H29N5O4 B3485084 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole)](/img/structure/B3485084.png)
2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole)
Overview
Description
2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole), also known as MIBI, is a fluorescent dye that has been widely used in scientific research applications. It is a member of the benzimidazole family of compounds and is often used in medical imaging and cancer research. In
Scientific Research Applications
2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) has a wide range of scientific research applications. One of the most common uses of 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) is in medical imaging, particularly in the field of nuclear medicine. 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) is used as a radiopharmaceutical agent in single-photon emission computed tomography (SPECT) imaging, which is a non-invasive diagnostic tool used to detect various diseases, including cancer and heart disease.
2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) is also used in cancer research. Its fluorescent properties make it an ideal tool for studying the behavior of cancer cells in vitro and in vivo. 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) has been shown to accumulate in cancer cells, making it a useful tool for detecting and tracking the progression of cancer.
Mechanism of Action
The mechanism of action of 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) is not fully understood, but it is believed to involve the binding of 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) to the mitochondrial membrane potential (ΔΨm) of cells. 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) has been shown to accumulate in cells with high ΔΨm, which is a characteristic of cancer cells. This accumulation is thought to be due to the increased expression of P-glycoprotein, which is a protein that pumps 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) out of normal cells but is overexpressed in cancer cells.
Biochemical and Physiological Effects:
2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) has been shown to have a low toxicity profile and is generally well-tolerated by cells and animals. It has been shown to accumulate in the liver, kidneys, and heart, but is rapidly cleared from the body within a few hours of administration.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) is its fluorescent properties, which make it an ideal tool for studying the behavior of cells in vitro and in vivo. However, 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) has some limitations, including its short half-life and limited tissue penetration. These limitations can be overcome by using other imaging agents in combination with 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole).
Future Directions
There are several potential future directions for research involving 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole). One area of research is the development of new imaging agents that can be used in combination with 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) to improve its tissue penetration and imaging capabilities. Another area of research is the development of new therapeutic agents that target the mitochondrial membrane potential of cancer cells, which could potentially be used in combination with 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) for more effective cancer treatment.
Conclusion:
In conclusion, 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) is a fluorescent dye that has a wide range of scientific research applications, particularly in the fields of medical imaging and cancer research. Its mechanism of action is not fully understood, but it is believed to involve the binding of 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) to the mitochondrial membrane potential of cells. 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) has a low toxicity profile and is generally well-tolerated by cells and animals. However, it has some limitations, including its short half-life and limited tissue penetration. There are several potential future directions for research involving 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole), including the development of new imaging and therapeutic agents.
properties
IUPAC Name |
1-[3-acetyl-2-[3-(1,3-diacetyl-2H-benzimidazol-2-yl)-2-methylindolizin-1-yl]-2H-benzimidazol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O4/c1-18-28(30-33(19(2)37)23-12-6-7-13-24(23)34(30)20(3)38)27-16-10-11-17-32(27)29(18)31-35(21(4)39)25-14-8-9-15-26(25)36(31)22(5)40/h6-17,30-31H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUABSPRAVNETBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C3N(C4=CC=CC=C4N3C(=O)C)C(=O)C)C5N(C6=CC=CC=C6N5C(=O)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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